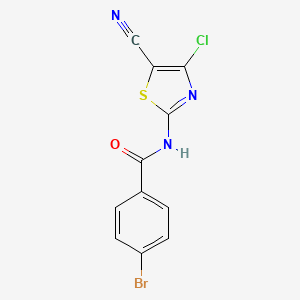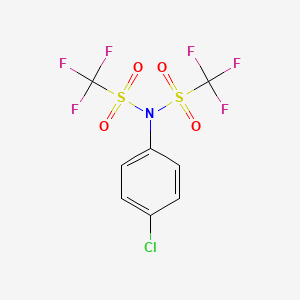
4-Chloro-N,N-bis(trifluorométhanesulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is an organic compound known for its strong electron-withdrawing properties. It is a white solid used primarily in organic synthesis to introduce the triflyl group (SO₂CF₃) into molecules. This compound is similar in behavior to triflic anhydride but is milder in its reactivity .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline, also known as N-(4-Chlorophenyl) bis-trifluoromethane sulfonimide, is primarily used to install the triflyl group (SO2CF3) in organic compounds . It acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .
Mode of Action
The compound interacts with its targets by acting as a triflating reagent . It is used to convert phenols, amines, and enols into their corresponding triflates . Its behavior is akin to that of triflic anhydride, but milder .
Biochemical Pathways
The compound is involved in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the stereoselective sulfoxidation .
Result of Action
The primary result of the action of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is the formation of triflates from phenols, amines, and enols . Triflates are important intermediates in organic synthesis, serving as precursors to various other functional groups.
Action Environment
The compound is sensitive to moisture and should be stored in a dark place, sealed, and in a dry environment . The reaction conditions, such as temperature and solvent, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Bis(trifluoromethanesulfonyl)aniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation .
Analyse Biochimique
Biochemical Properties
It is known that the compound is used to install the triflyl group (SO2CF3), a behavior akin to that of triflic anhydride, but milder . The triflyl group is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 .
Molecular Mechanism
It is known that the compound is used to install the triflyl group (SO2CF3)
Méthodes De Préparation
The synthesis of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline typically involves the reaction of 4-chloroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure high purity .
Analyse Des Réactions Chimiques
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing triflyl groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
Comparaison Avec Des Composés Similaires
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is unique due to its combination of a chloro group and two triflyl groups attached to the aniline ring. Similar compounds include:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains two triflyl groups but lacks the chloro substituent, making it slightly less reactive in certain substitution reactions.
Triflic Anhydride: While it shares the triflyl group, triflic anhydride is more reactive and less selective compared to 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDFSLIEDFCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2485189.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2485191.png)

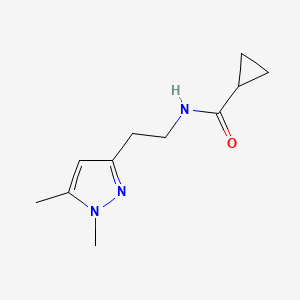

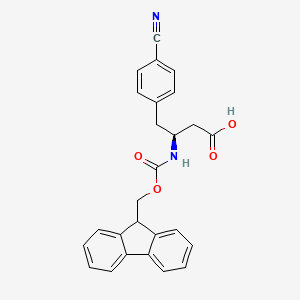
![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)
![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)
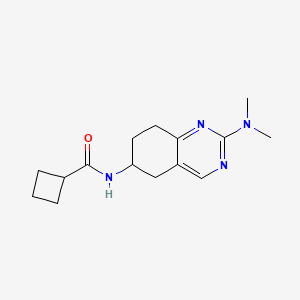
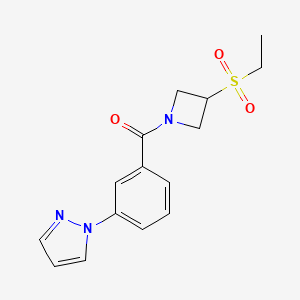
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2485208.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide](/img/structure/B2485210.png)
